4-Chloro-2-methyl-6-phenylpyrimidine

Vue d'ensemble

Description

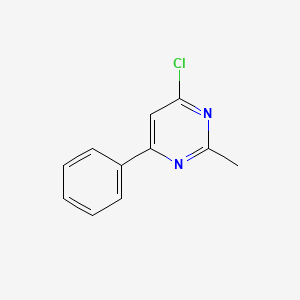

4-Chloro-2-methyl-6-phenylpyrimidine is a heterocyclic aromatic compound with the molecular formula C11H9ClN2. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 2nd position, and a phenyl group at the 6th position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-6-phenylpyrimidine typically involves the reaction of 4-hydroxy-2-methyl-6-phenylpyrimidine with trichlorophosphate at 80°C for 4 hours . The reaction yields the desired compound with high purity and efficiency.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced reactors and controlled conditions to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloro-2-methyl-6-phenylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under basic or acidic conditions.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are commonly used.

Major Products Formed:

Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.

Applications De Recherche Scientifique

While a comprehensive data table and case studies focusing solely on the applications of "4-Chloro-2-methyl-6-phenylpyrimidine" are not available within the provided search results, the data suggests several related compounds have antimicrobial and biological activities, which may indicate potential research avenues for this compound .

Pyrimidine Derivatives as Antimicrobial Agents

Pyrimidine derivatives exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antihypertensive, antipyretic, antiallergic, anticonvulsant, antioxidant, antihistaminic, herbicidal, and anticancer activities . Certain pyrimidine derivatives also possess potential central nervous system (CNS) depressant properties .

Specific Examples and Activities

- A pyrimidine salt, 4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl ammonium-2,5-dichloro-4-hydroxy-3,6-dioxo-cyclohexa-1,4-dienolate, demonstrated in vitro antibacterial activity against pathogenic bacterial strains and antifungal activity against F. oxysporum .

- Various synthesized nitrogen-containing heterocycles were evaluated for antimicrobial activity against Mycobacterium tuberculosis (M.tb) and Moraxella catarrhalis (M.cat) .

- A compound, 2-[2-(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]-N-phenylhydrazine-1-carbothioamide, showed dual antimicrobial activity against S. aureus, B. subtilis, and insecticidal activity against Tribolium castaneum and Sitophilus oryzae .

- Thymol derivatives have shown significant antibacterial and antifungal activities against MRSA, ESBL-producing pathogenic bacteria (S. aureus, E. coli, K. pneumoniae, P. aeruginosa), and antifungal-resistant fungi (A. fumigatus, C. albicans) .

Related Compounds

The search results mention several compounds that are structurally similar to this compound :

Mécanisme D'action

The mechanism of action of 4-Chloro-2-methyl-6-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer activities .

Comparaison Avec Des Composés Similaires

- 4-Chloro-6-methyl-2-phenylpyrimidine

- 2-Amino-4-chloro-6-methylpyrimidine

- 2-Chloro-4-methylpyridine

Comparison: 4-Chloro-2-methyl-6-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .

Activité Biologique

4-Chloro-2-methyl-6-phenylpyrimidine is a compound belonging to the pyrimidine class, characterized by its unique substitution pattern that imparts distinct chemical and biological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 204.66 g/mol. The compound exhibits a planar structure due to the coplanarity of the pyrimidine and phenyl rings, which can influence its chemical reactivity and biological activity.

Target Interactions

Pyrimidines are known to interact with various biological targets, including:

- Serotonin (5-HT) Receptors : The compound may modulate serotonin signaling pathways, which are crucial in various physiological processes.

- Cytochrome P450 Enzymes : It has been noted for its inhibitory effects on certain cytochrome P450 enzymes, which are essential for drug metabolism in humans.

Mode of Action

The mode of action involves a nucleophilic attack on the pyrimidine ring. The reactivity at the C-4 position is generally preferred over C-2, leading to diverse biological interactions. This reactivity allows the compound to participate in various biochemical pathways that may result in antimicrobial or anticancer activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In particular:

- Antifungal Activity : The compound has shown potential antifungal properties, making it relevant in agricultural applications as a pesticide.

- Antibacterial Activity : It has been linked to antibacterial effects against several strains of bacteria, although specific data on its efficacy compared to established antibiotics is limited.

Anticancer Potential

Studies have explored the anticancer properties of pyrimidine derivatives, including this compound. Notably:

- Cytotoxicity Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures showed IC50 values ranging from 13 mM to 58 mM against human cervix carcinoma (HeLa) cells .

| Compound | Cell Line | IC50 (mM) |

|---|---|---|

| 4-Chloro-2-methyl... | HeLa | 13 |

| C-2 substituted derivative | CEM | 0.9 |

| CEM (human T-lymphocyte) | CEM | 1.2 |

Case Studies and Research Findings

Several studies have documented the biological activities of pyrimidine derivatives:

- Antitubercular Activity : A study reported that certain pyrimidine derivatives showed significant antitubercular activity against Mycobacterium tuberculosis, with variations in activity based on substituents at different positions on the pyrimidine ring .

- Anti-inflammatory Effects : Some derivatives were evaluated for their anti-inflammatory properties and were found to inhibit COX enzymes effectively, showing potential as anti-inflammatory agents comparable to established drugs like celecoxib .

- Cytotoxic Evaluations : A structural analysis indicated that modifications at the C-2 position significantly affected cytostatic activity against murine leukemia and other cancer cell lines .

Propriétés

IUPAC Name |

4-chloro-2-methyl-6-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c1-8-13-10(7-11(12)14-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRVYJDOHARDKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.